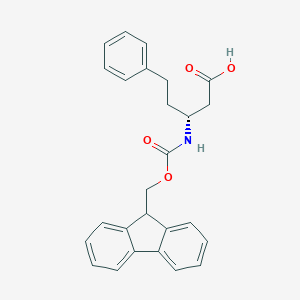

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Vue d'ensemble

Description

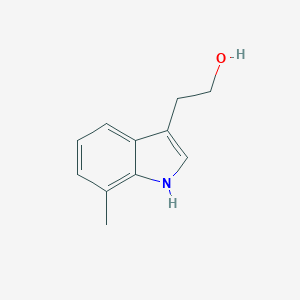

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid represents a compound of significant interest in the field of organic chemistry due to its complex structure and potential applications. While specific literature directly addressing this compound is scarce, insights can be derived from related research focusing on the synthesis, analysis, and application of analogous compounds and functional groups.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, enantioselective catalysis, and the use of protective groups. Literature on related compounds, such as α-(trifluoromethyl)-α-amino acids, demonstrates advanced methods in asymmetric synthesis, highlighting techniques that could be applicable to the synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid. These methods achieve medium to high levels of stereocontrol, essential for the production of enantiomerically pure substances (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

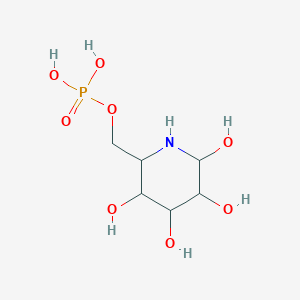

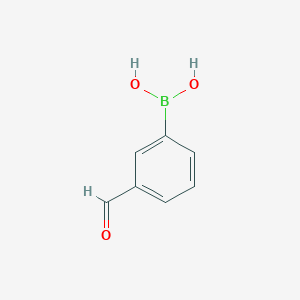

The molecular structure of organic compounds dictates their reactivity, physical properties, and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play crucial roles in elucidating these structures. The presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests a protective role, commonly used in peptide synthesis, indicating potential applications in designing peptide-based therapeutics.

Chemical Reactions and Properties

The chemical reactivity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid can be inferred from studies on similar compounds. The Fmoc group, for example, is known for its stability under basic conditions and susceptibility to acidic cleavage, a property utilized in stepwise peptide synthesis. Metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM), have been employed in synthesizing functionalized β-amino acid derivatives, suggesting potential pathways for modifying the compound of interest (Kiss, Kardos, Vass, & Fülöp, 2018).

Applications De Recherche Scientifique

Solid Phase Synthesis Applications :

- Bleicher, Lutz, and Wuethrich (2000) reported the synthesis of related compounds and their application as new linkers for solid phase synthesis. These supports showed higher acid stability compared to standard trityl resins and facilitated the immobilization and cleavage of carboxylic acids and amines, releasing the products in high yield and excellent purity upon TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).

Peptide Synthesis and Modification :

- Ellmerer-Müller et al. (1998) described the successful application of the Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield (Ellmerer-Müller et al., 1998).

- Šebesta and Seebach (2003) discussed the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, which is crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Self-Assembled Structures Formed by Modified Amino Acids :

- Gour et al. (2021) reported on the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, showing their potential for designing novel self-assembled architectures with controllable functionalities (Gour et al., 2021).

Synthesis of Oligomers Derived from Sugar Amino Acids :

- Gregar and Gervay-Hague (2004) prepared N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, efficiently synthesizing a series of oligomers with different lengths. This demonstrates the compound's versatility in synthesizing complex molecular structures (Gregar & Gervay-Hague, 2004).

Synthesis of Enzyme-activated Surfactants for Nanotube Dispersion :

- Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, highlighting the application of this compound in the field of nanotechnology (Cousins et al., 2009).

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRCXFXXJMPFO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157039 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid | |

CAS RN |

269398-87-0 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)